molecular formula C14H10FIO B1345433 3'-Fluoro-4-iodo-5'-methylbenzophenone CAS No. 951886-83-2

3'-Fluoro-4-iodo-5'-methylbenzophenone

Cat. No.: B1345433
CAS No.: 951886-83-2
M. Wt: 340.13 g/mol
InChI Key: PUEWQFZXYZBHES-UHFFFAOYSA-N
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Description

3’-Fluoro-4-iodo-5’-methylbenzophenone is a chemical compound that belongs to the class of benzophenone derivatives. It is characterized by the presence of fluorine, iodine, and methyl groups attached to the benzophenone core. This compound is a yellow crystalline solid and is used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often involve the use of halogenating agents such as iodine monochloride (ICl) and fluorinating agents like Selectfluor .

Industrial Production Methods

Industrial production of 3’-Fluoro-4-iodo-5’-methylbenzophenone may involve large-scale halogenation and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3’-Fluoro-4-iodo-5’-methylbenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium iodide (NaI) and potassium fluoride (KF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions include substituted benzophenones, alcohols, and coupled products with various functional groups .

Scientific Research Applications

3’-Fluoro-4-iodo-5’-methylbenzophenone has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules through coupling reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3’-Fluoro-4-iodo-5’-methylbenzophenone involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3’-Fluoro-4-iodobenzophenone
  • 4-Iodo-5’-methylbenzophenone
  • 3’-Fluoro-5’-methylbenzophenone

Uniqueness

3’-Fluoro-4-iodo-5’-methylbenzophenone is unique due to the specific combination of fluorine, iodine, and methyl groups on the benzophenone core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

(3-fluoro-5-methylphenyl)-(4-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FIO/c1-9-6-11(8-12(15)7-9)14(17)10-2-4-13(16)5-3-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUEWQFZXYZBHES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)C(=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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